molecular formula C26H21N3O4S B2637297 N-(4-ethoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866873-57-6

N-(4-ethoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2637297
CAS No.: 866873-57-6
M. Wt: 471.53
InChI Key: DDOJXZCOCWBYAM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused oxa- and diaza- rings, a phenyl substituent, and an ethoxyphenyl-acetamide side chain linked via a sulfanyl group. These features often correlate with interactions in enzymatic or receptor-binding contexts, though specific data on its applications remain unexplored in the referenced materials .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-2-32-19-14-12-17(13-15-19)27-22(30)16-34-26-28-23-20-10-6-7-11-21(20)33-24(23)25(31)29(26)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOJXZCOCWBYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological applications. Its intricate structure incorporates multiple functional groups, which may contribute to its biological activity, particularly in the realm of medicinal chemistry.

Chemical Structure

The compound features an ethoxyphenyl group and a diazatricyclic system, which are known to influence its interaction with biological targets. The presence of a sulfanyl group may also play a crucial role in its biological efficacy.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit significant biological activities, including anti-cancer properties and enzyme inhibition.

1. Anti-Cancer Activity

Research has shown that derivatives of N-(4-ethoxyphenyl)-2-acetamide can exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
8aHep-G211.72 ± 0.53
8cHep-G218.92 ± 1.48
8fHep-G212.93 ± 0.55

These results suggest that the compound may possess significant anti-proliferative effects against hepatocellular carcinoma.

The proposed mechanism of action for related compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. The interactions with molecular targets such as receptors or enzymes could lead to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Synthesis and Screening : A study synthesized novel indole–triazole compounds and evaluated their anti-Hep-G2 activity using MTT assays, showing promising results for compounds with similar frameworks to N-(4-ethoxyphenyl)-2-acetamide .
  • COX-2 Inhibition : Another investigation focused on the COX-2 inhibitory activity of related compounds, indicating that structural modifications can enhance anti-inflammatory properties alongside potential anti-cancer effects .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight that specific functional groups significantly influence the biological activity of these compounds:

  • Ethoxy Group : Enhances solubility and bioavailability.
  • Sulfanyl Group : May facilitate interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tricyclic core contrasts with the tetracyclic system in ’s analog, which may reduce steric hindrance and alter binding specificity.
  • Synthetic yields for such complex structures are often moderate (e.g., 57% in ), suggesting challenges in scalability .

Bioactivity and Toxicity Profiles

While direct bioactivity data for the target compound are absent, inferences can be drawn from structurally related compounds:

Key Observations :

  • The target compound’s ethoxyphenyl group may confer metabolic stability compared to simpler aryl analogs .
  • Safety data from highlight acute oral toxicity (H302), urging stringent handling protocols for acetamide-containing analogs .

Predictive Tool Analysis

Tools like Hit Dexter 2.0 () could classify the target compound as "dark chemical matter" due to its untested bioactivity and structural complexity. In contrast, ’s analog, with a simpler scaffold, may show fewer risks of promiscuous binding .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves cycloaddition, condensation, and thioether formation steps. Key parameters include:

  • Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency).
  • Catalyst optimization (e.g., triethylamine for deprotonation in thiol-acetamide coupling). Analytical validation via HPLC (≥95% purity) and ¹H/¹³C NMR (confirming regioselectivity) is essential .

Q. How can structural integrity be confirmed for this tricyclic compound?

Advanced spectroscopic and computational methods are required:

  • X-ray crystallography resolves the fused tricyclic core and substituent orientations.
  • DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).
  • 2D NMR (COSY, HSQC) maps coupling between the ethoxyphenyl group and the thioacetamide bridge .

Q. What reaction mechanisms govern its thioacetamide and diazatricyclic core reactivity?

The thioether linkage undergoes nucleophilic substitution (e.g., with alkyl halides), while the diazatricyclic core participates in:

  • Acid/base-mediated ring-opening (e.g., hydrolysis under acidic conditions).
  • Electrophilic aromatic substitution at the phenyl substituent (e.g., nitration or halogenation). Kinetic studies (UV-Vis monitoring) and isotopic labeling (¹⁸O tracing) clarify mechanistic pathways .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., IC₅₀ values across studies) may arise from:

  • Conformational flexibility : MD simulations identify dominant binding poses.
  • Solvent effects : COSMO-RS models predict solubility-driven variations in assay outcomes.
  • Target polymorphism : Molecular docking against crystallographic variants of enzymes (e.g., kinase isoforms) explains selectivity differences .

Q. What strategies mitigate low yield in the final coupling step?

Poor yields (e.g., <40%) during thioacetamide formation often result from:

  • Oxidative dimerization of thiol intermediates : Use inert atmospheres (N₂/Ar) and radical scavengers (BHT).
  • Steric hindrance : Introduce bulky leaving groups (e.g., tosyl vs. mesyl) to improve nucleophilic attack efficiency. A case study achieved 68% yield by switching to ultrasound-assisted synthesis (20 kHz, 50°C) .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Systematic SAR studies reveal:

  • Ethoxyphenyl vs. fluorophenyl : Ethoxy enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in microsomes).
  • Thioether vs. sulfone : Thioether improves permeability (Papp = 8.2 × 10⁻⁶ cm/s vs. 3.1 × 10⁻⁶ for sulfone). Data-driven design (e.g., Free-Wilson analysis) prioritizes modifications for target engagement .

Methodological Guidance Tables

Analytical Challenge Recommended Technique Key Parameters Reference
Purity assessmentHPLC-DAD/ELSDC18 column, 0.1% TFA in H₂O/MeCN gradient
Stereochemical assignmentVibrational CD (VCD)DFT-optimized conformers at B3LYP/6-31G*
Binding affinitySPR (Surface Plasmon Resonance)Immobilized target (e.g., kinase), KD calculation via Langmuir model

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